2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide
Description
Significance of Quinoxaline (B1680401) Scaffolds in Drug Discovery
The quinoxaline ring system, a fused heterocycle of benzene (B151609) and pyrazine (B50134) rings, is recognized as a "privileged scaffold" in drug discovery. mdpi.com This designation stems from its presence in a multitude of compounds exhibiting a broad and potent spectrum of biological activities. nih.gov Quinoxaline derivatives have been extensively investigated and have demonstrated significant pharmacological potential, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antimalarial properties. mdpi.comacs.org
The versatility of the quinoxaline core allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This structural flexibility has led to the development of numerous quinoxaline-based compounds that have progressed into clinical trials and even onto the market. nih.gov For instance, certain quinoxaline derivatives have been identified as selective inhibitors of various kinases, which are crucial targets in cancer therapy. nih.govnih.gov The ability of the quinoxaline nucleus to interact with diverse biological targets underscores its enduring importance as a foundational structure in the design of new therapeutic agents. mdpi.comnih.gov
The wide-ranging activities of quinoxaline derivatives are summarized below:
| Biological Activity | Description |
| Anticancer | Quinoxaline derivatives have shown efficacy against various tumor cell lines by targeting enzymes like kinases and inducing apoptosis. nih.govnih.gov |
| Antimicrobial | The scaffold is a key component in agents developed to combat bacterial and fungal infections. mdpi.com |
| Antiviral | Certain derivatives have demonstrated activity against viruses, including those responsible for significant human diseases. mdpi.com |
| Anti-inflammatory | Compounds incorporating the quinoxaline core have been shown to possess anti-inflammatory effects. mdpi.com |
| Antimalarial | The quinoxaline structure has been utilized in the development of agents to combat malaria. acs.org |
Role of Sulfanylacetamide Moieties in Bioactive Compounds
The sulfanylacetamide moiety, which can also be described as a thioacetamide (B46855) derivative, incorporates a sulfur atom (thioether linkage) connected to an acetamide (B32628) group. Both sulfur-containing groups and acetamide derivatives are recognized for their significant roles in medicinal chemistry.
Sulfur-containing functional groups are integral to a wide array of FDA-approved drugs and are known to contribute significantly to the biological activity of molecules. nih.gov The thioether linkage, in particular, can influence a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. nih.gov
Separately, the acetamide functional group is a crucial structural component found in many approved small-molecule drugs and natural products. galaxypub.coarchivepp.comnih.gov Acetamide derivatives are associated with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects. galaxypub.conih.gov The amide bond is a key feature in peptide and protein structures, and its incorporation into small molecules can facilitate hydrogen bonding interactions with enzymes and receptors. archivepp.compatsnap.com
Rationale for Investigating 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide as a Research Focus
The scientific rationale for focusing on 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide is rooted in the well-established principle of molecular hybridization. This drug design strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.
Given the diverse and potent biological activities of the quinoxaline scaffold (as detailed in Section 1.1) and the recognized contribution of the sulfanylacetamide moiety to bioactivity (Section 1.2), their combination in a single molecular entity is a logical step in the pursuit of new therapeutic leads. Research into structurally similar compounds provides a strong foundation for this rationale. For instance, studies on various N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides have demonstrated their potential as anticancer agents. nih.gov Similarly, other research has explored 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(substituted phenyl)acetamide derivatives for their anticonvulsant activity. researchgate.net
The investigation of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide is therefore driven by the hypothesis that the specific combination of the 3-methylquinoxaline core with the sulfanylacetamide side chain could lead to a compound with significant and potentially selective biological activity. Researchers aim to determine how this unique structural arrangement influences the molecule's interaction with biological targets, with a particular interest in areas where quinoxalines have already shown promise, such as oncology and infectious diseases. researchgate.netnih.gov The synthesis and biological evaluation of this specific compound allow for a detailed exploration of its structure-activity relationships, contributing valuable data to the broader field of quinoxaline-based medicinal chemistry. nih.gov
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-11(16-6-10(12)15)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZBQIFFJPYIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Methylquinoxalin 2 Yl Sulfanyl Acetamide and Its Analogs
Established Synthetic Routes for 2-Sulfanylquinoxalines and Related Derivatives
The foundational step in the synthesis of the target compound and its analogs is the creation of a quinoxaline (B1680401) ring bearing a sulfur-containing functional group at the 2-position, typically a thione or mercapto group. The classical and most common approach to the quinoxaline ring system involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For the synthesis of 2-sulfanylquinoxalines, a key precursor is a quinoxalin-2(1H)-thione.
A prevalent method to obtain these thiones is through the cyclocondensation of an o-phenylenediamine with an appropriate α-keto acid derivative, followed by thionation. For instance, 3-methylquinoxalin-2(1H)-one can be synthesized and subsequently converted to the corresponding thione. An alternative and more direct route involves using a thionated reagent in the initial cyclization. For example, 3-phenylquinoxaline-2(1H)-thione can be prepared from o-phenylenediamine and a suitable phenyl-substituted α-keto compound. nih.govsemanticscholar.org
Another important related structure is quinoxaline-2,3(1H,4H)-dithione, which can be synthesized from quinoxaline-2,3(1H,4H)-dione using various thionating agents like phosphorus pentasulfide. mdpi.com These quinoxaline thiones exist in tautomeric equilibrium with their corresponding 2-mercaptoquinoxaline forms, which are the reactive species for subsequent S-alkylation reactions.
Approaches for Incorporating the Acetamide (B32628) Moiety
Once the 2-mercaptoquinoxaline precursor is established, the next critical step is the introduction of the acetamide side chain onto the sulfur atom. This is typically achieved through an S-alkylation reaction. The sulfur atom in the 2-mercaptoquinoxaline acts as a soft nucleophile and readily reacts with soft electrophiles. nih.govnih.gov
A common and efficient method involves the reaction of the quinoxaline-2(1H)-thione with an α-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, deprotonates the thiol tautomer, generating a thiolate anion which then acts as a potent nucleophile to displace the halide, forming the desired S-C bond.
An alternative two-step approach is also widely used, particularly for creating N-substituted acetamide derivatives. This involves first alkylating the 2-mercaptoquinoxaline with an ethyl haloacetate, such as ethyl chloroacetate, to form an ethyl 2-(quinoxalin-2-ylsulfanyl)acetate intermediate. nih.govacs.org This ester can then be converted into the desired acetamide. A common pathway is to react the ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. nih.govnih.gov This hydrazide is a versatile intermediate that can be converted into an acyl azide (B81097), which subsequently reacts with various amines to yield a diverse range of N-substituted 2-[(quinoxalin-2-yl)sulfanyl]acetamides. nih.govsemanticscholar.orgacs.org
Derivatization Strategies for Structural Modification
To explore the chemical space and optimize biological activity, extensive derivatization of the lead compound is often necessary. These strategies can be categorized into modifications of the quinoxaline ring, the sulfanyl (B85325) linkage, and the acetamide substituents.
Modification of the Quinoxaline Ring System
The quinoxaline ring itself offers multiple positions for structural modification. Substituents can be introduced on the benzene (B151609) portion of the bicyclic system. This is typically accomplished by starting with a substituted o-phenylenediamine in the initial ring-forming condensation reaction. nih.gov For example, using 3-chloro-4-fluoro benzamine as a starting material can lead to quinoxaline derivatives bearing chloro and fluoro substituents. nih.gov Nitration reactions can also be performed on the quinoxaline ring, followed by reduction to an amino group, which can then be further functionalized. nih.gov
Manipulation of the Sulfanyl Linkage
The sulfanyl (-S-) linkage is a key structural feature that can also be modified. The most common manipulation is the S-alkylation with a variety of electrophiles beyond those that form the acetamide moiety. This allows for the introduction of different linker lengths and functionalities. Examples of electrophiles used include chloroacetonitrile, phenacyl chloride, and allyl bromide. nih.govsemanticscholar.org
Furthermore, the oxidation state of the sulfur atom can be altered. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone (-SO₂-) can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability. mdpi.com The synthesis of quinoxaline sulfonamides from quinoxaline sulfonyl chlorides is another example of modifying the linkage, replacing the sulfide with a sulfonamide group, which is a common pharmacophore. mdpi.com
Diversification of the Acetamide Substituents
The acetamide moiety provides a readily accessible point for diversification, particularly at the nitrogen atom. As mentioned previously, a highly effective strategy involves converting an intermediate ester, such as ethyl 2-(quinoxalin-2-ylsulfanyl)acetate, into an acyl hydrazide. nih.gov This hydrazide can then be treated with a nitrous acid source (e.g., NaNO₂/HCl) to form a reactive acyl azide intermediate. nih.govnih.gov
This acyl azide can be reacted with a wide array of nucleophiles, especially primary and secondary amines, to generate a library of N-substituted acetamides. nih.govnih.govacs.org This method allows for the introduction of various alkyl, aryl, and heterocyclic groups, enabling a systematic investigation of how substituents at this position affect the compound's properties. This approach has been successfully used to synthesize series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides. nih.govsemanticscholar.org
Below is a table summarizing the different derivatization strategies:
| Molecular Part | Modification Strategy | Example Reagents/Methods | Resulting Structure |
| Quinoxaline Ring | Introduction of substituents | Substituted o-phenylenediamines (e.g., with -Cl, -F, -NO₂) | Substituted quinoxaline core |
| Ring annulation | Reaction with 1-(2-aminophenyl)pyrroles | Fused heterocyclic systems (e.g., pyrroloquinoxalines) | |
| Sulfanyl Linkage | Varied S-alkylation | Phenacyl halides, allyl bromide | Diverse side chains attached to sulfur |
| Oxidation | m-CPBA, H₂O₂ | Sulfoxide or Sulfone linkage | |
| Replacement | Chlorosulfonation followed by amination | Sulfonamide linkage | |
| Acetamide Moiety | N-substitution via acyl azide | Hydrazine hydrate, NaNO₂, various primary/secondary amines | N-alkyl, N-aryl, or N-heterocyclic acetamides |
These synthetic methodologies provide a robust platform for the generation of a large and diverse library of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide analogs for further chemical and biological investigation.
Structure Activity Relationship Sar Analysis of 2 3 Methylquinoxalin 2 Yl Sulfanyl Acetamide Derivatives
Impact of Substituents on Quinoxaline (B1680401) Core Bioactivity
The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. acs.org Modifications to this core, particularly at the 3-position, have a significant impact on the bioactivity of 2-(quinoxalylsulfanyl)acetamide derivatives.
Research comparing different substituents on the quinoxaline ring has shown that even minor changes can lead to substantial differences in potency. For instance, in studies of related quinoxaline derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in tumor angiogenesis, the nature of the group at the 3-position is a critical determinant of inhibitory activity. nih.govnih.gov While many studies have focused on a phenyl group at this position, the 3-methyl analogue serves as a key comparator. The methyl group, being a small, electron-donating alkyl group, offers a different steric and electronic profile compared to a larger, aromatic phenyl ring.
The table below illustrates the comparative cytotoxic activity of a 3-methylquinoxaline derivative against different cancer cell lines, highlighting the baseline activity associated with this core structure.
| Compound | Core Structure | Side Chain | Target Cell Line | IC₅₀ (µM) |
|---|---|---|---|---|
| 27a | 3-Methylquinoxaline | -S-CH₂-CO-NH-(4-chlorophenyl) | MCF-7 (Breast Cancer) | 7.7 |
| 27a | 3-Methylquinoxaline | -S-CH₂-CO-NH-(4-chlorophenyl) | HepG2 (Liver Cancer) | 4.5 |
Data sourced from multiple studies on 3-methylquinoxaline derivatives. nih.gov
Influence of Sulfanylacetamido Chain Variations on Biological Efficacy
The sulfanylacetamido (-S-CH₂-CONH-) linker plays a multifaceted role, providing spatial separation between the quinoxaline core and a terminal moiety while also participating in target binding. Variations in this chain, particularly substitutions on the acetamide (B32628) nitrogen, have been extensively studied to probe the requirements for optimal biological efficacy.
Research has demonstrated that attaching different terminal hydrophobic groups to the acetamide nitrogen significantly modulates anticancer activity. A general trend observed is that terminal aromatic moieties are more beneficial for activity than aliphatic moieties. nih.gov This suggests the presence of a hydrophobic pocket in the target enzyme's binding site that can better accommodate an aryl group, leading to enhanced binding affinity.
For example, in a series of 3-methylquinoxaline derivatives, compounds with N-phenyl, N-(4-chlorophenyl), or N-(4-methylphenyl) substituents on the acetamide group consistently showed potent cytotoxic and VEGFR-2 inhibitory activities. nih.gov The electronic nature of the substituent on this terminal phenyl ring also fine-tunes the activity.
The following interactive table details the structure-activity relationships of various N-substituted 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide derivatives against the HepG2 liver cancer cell line and their inhibitory effect on the VEGFR-2 enzyme.
| Compound ID | N-Substituent (R) on Acetamide | Cytotoxicity IC₅₀ (µM) vs. HepG2 | VEGFR-2 Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 12a | Cyclohexyl | >100 | 10.3 |
| 12c | Butyl | >100 | 19.2 |
| 12e | Phenyl | 9.8 | 4.1 |
| 12f | 4-Methylphenyl | 12.3 | 3.8 |
| 12g | 4-Chlorophenyl | 8.1 | 2.9 |
| 12k | 4-Methoxyphenyl | 7.5 | 5.4 |
Data derived from studies on 3-methylquinoxaline-2-thiol (B109401) derivatives linked to N-substituted acetamides. nih.gov
The data clearly indicates that aromatic substituents on the acetamide nitrogen (12e, 12f, 12g, 12k) result in significantly greater cytotoxicity and VEGFR-2 inhibition compared to aliphatic substituents (12a, 12c). nih.gov This underscores the importance of the terminal aryl ring for potent bioactivity.
Identification of Key Pharmacophoric Features for Target Interactions
Based on extensive SAR and in silico modeling studies, a clear pharmacophore model has emerged for this class of compounds, particularly for their role as kinase inhibitors like VEGFR-2. nih.govekb.eg A pharmacophore is the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect.
The key pharmacophoric features for 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide derivatives are:
Heteroaromatic Moiety: The flat 3-methylquinoxaline ring system serves as the primary scaffold. It is proposed to form crucial hydrogen bonding interactions with key amino acid residues in the hinge region of the kinase ATP-binding site, such as Cys917. nih.gov
Linker/Spacer: The sulfanylacetyl (-S-CH₂-CO-) portion acts as a spacer, correctly positioning the other functional groups within the binding pocket and occupying the area between the ATP-binding domain and the DFG (Asp-Phe-Gly) domain of the kinase. nih.govekb.eg
Hydrogen Bond Donor/Acceptor (HBD/HBA) Unit: The amide (-CONH-) group within the linker is critical. The amide oxygen acts as a hydrogen bond acceptor (HBA), and the amide hydrogen acts as a hydrogen bond donor (HBD). These groups form essential hydrogen bonds with residues at the entrance of the active site, such as Glu883 and Asp1044 in VEGFR-2, which are vital for anchoring the molecule. nih.gov
The combination of these four features—the quinoxaline scaffold, the specific linker, the hydrogen-bonding amide group, and a terminal hydrophobic ring—constitutes the essential pharmacophore for the potent anticancer activity observed in this series of compounds. nih.gov
Computational and Molecular Modeling Studies of 2 3 Methylquinoxalin 2 Yl Sulfanyl Acetamide
Molecular Docking Investigations for Target Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.
While specific molecular docking studies for 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide are not detailed in the available literature, research on analogous compounds, such as N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, has demonstrated the utility of this approach. acs.orgnih.gov These studies often involve docking the compounds into the active or allosteric sites of enzymes to elucidate potential mechanisms of action. For instance, derivatives of quinoxaline (B1680401) have been docked against targets like human thymidylate synthase (hTS) to explore their potential as anticancer agents. acs.orgnih.gov
Receptor-Ligand Interaction Analysis
Following the prediction of the binding pose by molecular docking, a detailed analysis of the interactions between the ligand (the compound) and the receptor (the biological target) is performed. This analysis identifies key intermolecular forces that stabilize the complex.
For quinoxaline-based compounds, these interactions typically include:
Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups in the acetamide (B32628) moiety) and acceptors (like carbonyl oxygen atoms in the protein backbone or side chains).
Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand (such as the quinoxaline ring) and hydrophobic pockets of the receptor.
Pi-Pi Stacking: Interactions between the aromatic rings of the quinoxaline moiety and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.
An analysis of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide would be expected to reveal a specific pattern of these interactions within a given target's binding site, which would be crucial for understanding its biological activity.
Binding Affinity Predictions
Binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., a protein) and its ligand. In computational studies, this is often estimated as a scoring function that calculates the free energy of binding (ΔG). A more negative binding energy value typically indicates a more stable and favorable interaction.
For a series of related compounds, a good correlation between the predicted binding affinities and experimentally determined biological activities (such as IC50 values) can validate the docking protocol and provide confidence in the predicted binding modes. acs.org While specific binding affinity predictions for 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide are not available, studies on similar quinoxaline derivatives have shown that these predictions are instrumental in identifying the most promising candidates for further experimental testing. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide valuable information that complements molecular docking and other modeling techniques.
For 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide, DFT calculations could be employed to:
Optimize the molecular geometry: To obtain the most stable three-dimensional conformation of the molecule.
Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.
Generate a Molecular Electrostatic Potential (MEP) map: This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions.
While specific DFT data for the target compound is not published, these calculations are standard practice in the computational characterization of novel compounds.
Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the flexibility of both the ligand and the receptor and the stability of their complex.
An MD simulation of the 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide-receptor complex would involve:
Placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions).
Calculating the forces between atoms and integrating Newton's laws of motion to simulate their movement over a specific time period.
The results of an MD simulation can reveal:
The stability of the key receptor-ligand interactions observed in the static docking pose.
Conformational changes in the protein or ligand upon binding.
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties.
For 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide, a typical in silico ADME profile would include predictions for:
| Property | Predicted Value | Significance |
| Absorption | ||
| Human Intestinal Absorption | Data not available | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | Data not available | An in vitro model for predicting intestinal drug absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Data not available | Indicates whether the compound can cross the BBB and act on the central nervous system. |
| Plasma Protein Binding | Data not available | The extent of binding to plasma proteins, which affects the free drug concentration. |
| Metabolism | ||
| CYP450 Inhibition | Data not available | Predicts potential drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Data not available | Predicts the rate at which the drug is cleared by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Data not available | Predicts the risk of cardiotoxicity. |
| Ames Mutagenicity | Data not available | Predicts the mutagenic potential of the compound. |
Note: Specific predicted values for 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide are not available in the cited literature. The table represents the types of parameters that would be evaluated in an in silico ADME study.
Various computational tools and web servers are available for ADME prediction, often employing quantitative structure-activity relationship (QSAR) models based on large datasets of known compounds.
Preclinical Development Considerations and Lead Optimization of 2 3 Methylquinoxalin 2 Yl Sulfanyl Acetamide Analogues
In Vitro Metabolic Stability Assessment (using Liver Microsomes and Hepatocytes)
A crucial determinant of a drug candidate's in vivo efficacy and duration of action is its metabolic stability. semanticscholar.org The liver is the primary site of drug metabolism, and in vitro models using liver-derived components are essential for early-stage assessment. wuxiapptec.com These assays help rank compounds, guide structure-activity relationship (SAR) studies to improve metabolic stability, and predict in vivo clearance, thereby reducing the likelihood of pharmacokinetic-related failures in later development stages. thermofisher.comnuvisan.com
Liver Microsomes: Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. wuxiapptec.com These enzymes are responsible for oxidative, reductive, and hydrolytic reactions that functionalize drug molecules, preparing them for subsequent Phase II conjugation and excretion. wuxiapptec.com Stability assays using liver microsomes are valuable for identifying which compounds are susceptible to rapid Phase I metabolism. For quinoxaline (B1680401) derivatives, studies have shown that some analogues exhibit high resistance to metabolic transformation by human liver microsomes, indicating a robust scaffold. For instance, a study on five quinoxaline derivatives revealed metabolic stability percentages of over 97%, with some compounds showing minimal to no metabolization after incubation.
| Compound ID | % Metabolic Stability (Human Liver Microsomes) | Metabolites Formed |
| 19a | >99.9% | Not detected |
| 19b | >99.9% | Not detected |
| 21a | >99.9% | Not detected |
| 33b | ~98.32% | Oxidized derivative M1 (1.68%) |
| 38b | ~97.94% | Oxidized derivative M1 (2.06%) |
This table presents hypothetical data based on findings for analogous quinoxaline derivatives to illustrate typical outcomes of metabolic stability assays.
Hepatocytes: Intact hepatocytes, or liver cells, represent the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) in a more physiologically relevant cellular environment. thermofisher.comwuxiapptec.com Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, including its susceptibility to conjugation reactions. wuxiapptec.com Studies with hepatocytes can reveal important detoxification pathways. For example, research on 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in human hepatocytes identified that oxidation catalyzed by CYP1A2 to form a carboxylic acid derivative is a major detoxification pathway. nih.govresearchgate.net Such insights are vital for understanding interspecies differences in metabolism and for accurately extrapolating preclinical data to humans. acs.orgresearchgate.net
In Vitro Interaction with Biological Macromolecules (e.g., DNA Binding, Human Serum Albumin (HSA) Binding)
The interaction of drug candidates with biological macromolecules can profoundly influence their distribution, efficacy, and mechanism of action. Understanding these interactions is a key aspect of preclinical lead optimization.
DNA Binding: The quinoxaline scaffold is a structural component of various natural and synthetic compounds known to interact with DNA. nih.gov Some quinoxaline-based antibiotics, for example, function by intercalating between DNA base pairs, a mechanism that can lead to cytotoxic effects. nih.gov Therefore, evaluating the DNA binding potential of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide analogues is important. Studies on various quinoxaline derivatives have shown that their ability to bind DNA is highly dependent on their specific structural features. nih.gov Some bifunctionalized quinoxalines show minimal interaction, while the addition of certain substituents, such as a nitro group, can significantly enhance DNA binding. nih.gov Techniques like DNase footprinting can be employed to determine if these compounds bind to DNA and if they exhibit any sequence preference. nih.gov Molecular docking studies can further elucidate the binding patterns and help in designing analogues with desired DNA interaction profiles, which can be harnessed for anticancer applications by inhibiting enzymes like topoisomerase II. researchgate.net
Human Serum Albumin (HSA) Binding: Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a primary transporter for a vast array of endogenous and exogenous substances, including many drugs. nih.govnih.gov The extent of binding to HSA affects a drug's pharmacokinetic properties, such as its distribution volume and elimination half-life. nih.gov High affinity for HSA can create a circulating reservoir of the drug, prolonging its duration of action, while only the unbound fraction is pharmacologically active and available for metabolism and excretion. nih.gov
HSA has two principal drug-binding sites, known as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA). mdpi.commdpi.com The interaction of quinoxaline analogues with HSA can be investigated using techniques like fluorescence spectroscopy, where the drug quenches the intrinsic fluorescence of HSA's tryptophan residue (Trp214) upon binding. mdpi.com Competitive binding experiments with site-specific markers (like warfarin for site I and ibuprofen for site II) can identify the specific binding location. flinders.edu.au Understanding the structure-activity relationships of HSA binding allows for the modulation of this property to optimize the pharmacokinetic profile of lead compounds. nih.gov
Development of Hybrid Molecules and Prodrug Strategies
Lead optimization often involves innovative chemical strategies to improve a compound's properties, such as efficacy, selectivity, or pharmacokinetics. nih.gov For quinoxaline-based compounds, the development of hybrid molecules and prodrugs are two promising approaches.
Hybrid Molecules: Molecular hybridization involves chemically linking two or more pharmacophores (bioactive moieties) to create a single molecule with a potentially synergistic or additive biological effect. acs.org This strategy has been successfully applied to the quinoxaline scaffold. For instance, lawsone–quinoxaline hybrids have been designed as dual-binding site acetylcholinesterase inhibitors for potential Alzheimer's disease treatment. acs.org Similarly, hybrids incorporating quinoxaline, triazole, and acetamide (B32628) moieties have been synthesized and investigated. scienceopen.comacs.orgnih.gov By combining the 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide core with other pharmacologically relevant structures, it may be possible to create novel therapeutics with enhanced potency or a multi-target mechanism of action.
Future Research Directions and Therapeutic Prospects for 2 3 Methylquinoxalin 2 Yl Sulfanyl Acetamide
Exploration of Novel Biological Targets and Therapeutic Applications
Quinoxaline (B1680401) derivatives are known to interact with a diverse range of biological targets, leading to various pharmacological effects. nih.govmdpi.compharmaceuticaljournal.net For 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide, a systematic exploration of its potential biological targets could unveil novel therapeutic applications beyond the established activities of the quinoxaline class.
Potential Therapeutic Areas for Investigation:
Anticancer: Many quinoxaline derivatives have demonstrated significant anticancer properties. nih.govsemanticscholar.orgnih.gov Future studies should assess the cytotoxicity of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide against a panel of cancer cell lines. Mechanistic studies could then elucidate its mode of action, which might involve the inhibition of kinases, interference with DNA replication, or induction of apoptosis. nih.gov
Antiviral: The quinoxaline nucleus is a key component in several antiviral agents. rsc.orgnih.gov Research into the antiviral activity of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide could focus on its efficacy against a broad spectrum of viruses, including influenza and coronaviruses. rsc.orgnih.gov
Anti-inflammatory: Some quinoxaline derivatives exhibit anti-inflammatory properties. pharmaceuticaljournal.net Investigations could explore the potential of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide to modulate inflammatory pathways, for instance, by inhibiting key enzymes like cyclooxygenases or by regulating cytokine production.
Neuroprotective: Given that some quinoxaline derivatives act as antagonists for AMPA and NMDA receptors, exploring the neuroprotective potential of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide is a promising avenue. pharmaceuticaljournal.net This could have implications for treating neurodegenerative diseases.
A summary of potential biological activities for quinoxaline derivatives is presented in the table below.
| Biological Activity | Potential Targets/Mechanisms | Reference |
| Anticancer | Kinase inhibition, DNA intercalation, Apoptosis induction | nih.govsemanticscholar.orgnih.gov |
| Antiviral | Inhibition of viral replication and entry | rsc.orgnih.gov |
| Anti-inflammatory | Modulation of inflammatory mediators | pharmaceuticaljournal.net |
| Neuroprotection | AMPA/NMDA receptor antagonism | pharmaceuticaljournal.net |
| Antibacterial | Inhibition of bacterial growth | pharmaceuticaljournal.net |
| Antifungal | Inhibition of fungal growth | pharmaceuticaljournal.net |
| Antimalarial | Activity against Plasmodium falciparum | mdpi.com |
Advanced Synthetic Methodologies for Enhanced Scalability and Green Chemistry
The development of efficient and sustainable synthetic routes is crucial for the translation of a promising compound from the laboratory to clinical applications. For 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide, future research should focus on optimizing its synthesis with an emphasis on scalability and green chemistry principles.
Traditional methods for quinoxaline synthesis often involve harsh reaction conditions and the use of hazardous reagents. ijirt.org Modern, greener alternatives can offer higher yields, reduced waste, and a better environmental profile. ekb.egbenthamdirect.com
Key Green Chemistry Approaches for Synthesis:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. ijirt.orgbenthamdirect.com
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and lead to higher product purity. benthamdirect.comresearchgate.net
Use of Green Solvents: Replacing conventional toxic solvents with greener alternatives like water or ethanol can greatly reduce the environmental impact of the synthesis. benthamdirect.comresearchgate.net
Catalysis: The use of reusable and non-toxic catalysts, such as nanocatalysts or biocatalysts, can improve the efficiency and sustainability of the synthesis. benthamdirect.comrsc.org
A comparison of traditional versus green synthetic methods for quinoxalines is outlined below.
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often hazardous and volatile organic compounds | Water, ethanol, or solvent-free conditions |
| Catalysts | Often stoichiometric and toxic reagents | Reusable and non-toxic catalysts (e.g., nanocatalysts) |
| Energy Source | Conventional heating (reflux) | Microwaves, ultrasound |
| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) |
| Waste Generation | High | Minimized |
Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.comnih.govnih.gov These computational tools can be powerfully applied to the development of derivatives of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide with improved therapeutic properties.
Applications of AI and ML:
Predictive Modeling: AI/ML algorithms can be trained on existing data for quinoxaline derivatives to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new, unsynthesized analogs of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide. nih.govspringernature.com
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific biological targets and desired properties. slideshare.net This could lead to the discovery of new quinoxaline derivatives with enhanced efficacy and safety profiles.
Virtual Screening: High-throughput virtual screening of large compound libraries can be performed using AI-powered docking simulations to identify molecules that are likely to bind to a specific biological target. springernature.com
Translational Research Pathways for Further Preclinical Investigations
Once promising in vitro activity has been established for 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide or its optimized derivatives, a clear pathway for preclinical development is essential to advance the compound towards clinical trials.
Key Stages of Preclinical Development:
In Vivo Efficacy Studies: The therapeutic efficacy of the compound must be demonstrated in relevant animal models of the target disease (e.g., tumor xenograft models for cancer, viral infection models).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies will determine how the drug is absorbed, distributed, metabolized, and excreted by the body, and how it affects the biological target in vivo.
Toxicology and Safety Pharmacology: Comprehensive toxicology studies are required to identify any potential adverse effects of the compound and to establish a safe dose range for human studies.
Formulation Development: An appropriate formulation for the drug must be developed to ensure its stability and effective delivery to the target site in the body.
A well-defined translational research plan will be critical for navigating the complex process of drug development and for ultimately realizing the therapeutic potential of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide.
Q & A
Q. What are the standard synthetic protocols for 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or alkylation of 3-methylquinoxaline-2-thiol derivatives. For example, a two-step process may include:
Thiol activation : Reacting 3-methylquinoxaline-2-thiol with chloroacetamide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfanyl bridge .
Purification : Crystallization from ethanol or acetonitrile yields the final product.
Characterization :
- NMR : Confirm the presence of methyl (δ 2.5–3.0 ppm), sulfanyl (δ 3.8–4.2 ppm for SCH₂), and quinoxaline aromatic protons (δ 7.5–8.5 ppm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Ensure purity (>95%) by matching calculated and observed C, H, N, S percentages .
Q. How can researchers optimize reaction yields for this compound?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of the thiol group .
- Base choice : Triethylamine or K₂CO₃ enhances deprotonation of the thiol, accelerating alkylation .
- Temperature control : Reflux (60–80°C) balances reaction rate and side-product formation .
Yield improvements (e.g., from 50% to 68%) are achievable by adjusting stoichiometry (1:1.2 ratio of thiol to alkylating agent) .
Advanced Research Questions
Q. How can structural contradictions in NMR and XRD data be resolved?
Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility. For example:
- XRD : Reveals planar quinoxaline rings and sulfanyl-acetamide torsion angles (~120°) .
- NMR : Dynamic effects in solution may average signals, masking torsional strain.
Resolution : - Use variable-temperature NMR to detect restricted rotation (e.g., splitting of SCH₂ protons at low temperatures) .
- Compare with computational models (DFT) to validate static vs. dynamic conformations .
Q. What strategies are effective for evaluating this compound’s bioactivity against cancer cells?
- In vitro assays :
- MTT assay : Measure IC₅₀ values against HCT-116 (colon) and MCF-7 (breast) cancer cells. For example, derivatives of this scaffold show IC₅₀ values as low as 1.52 μg/mL .
- Enzyme inhibition : Test thymidylate synthase (hTS) binding via molecular docking. Key interactions include hydrogen bonds with Arg21 and hydrophobic contacts with Phe80 .
- Control experiments : Include HEK-293 normal cells to assess selectivity (e.g., >5-fold lower toxicity in non-cancerous cells) .
Q. How do substituent modifications impact biological activity?
- Electron-withdrawing groups (e.g., nitro, chloro) enhance enzyme inhibition by increasing electrophilicity at the sulfanyl moiety. For instance, nitro-substituted analogs show 2× higher LOX inhibition than methyl derivatives .
- Bulkier groups (e.g., indole rings) improve membrane permeability but may reduce solubility. Balance logP values (<3.5) using HPLC-measured partitioning .
Methodological Challenges
Q. How should researchers address inconsistent bioactivity results across assays?
- Assay variability : Standardize protocols (e.g., fixed incubation time: 48 hours) to reduce noise .
- Data normalization : Express activity relative to positive controls (e.g., methotrexate for hTS inhibition) .
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
- Docking software : AutoDock Vina or Glide to predict binding modes at enzyme active sites (e.g., hTS homodimer interface) .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Utilize Dragon descriptors (e.g., Moriguchi octanol-water coefficients) to correlate substituent effects with IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
